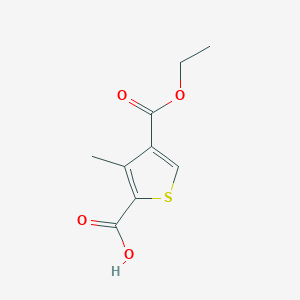
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane is a halogenated organic compound with the molecular formula C6H3Br2F9. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinct structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane typically involves the halogenation of a suitable precursor. One common method involves the bromination of a hexafluoropentane derivative using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are fed into a reactor under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding hydrofluorocarbons.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of fluorinated alcohols, amines, or thiols.
Reduction: Formation of hydrofluorocarbons.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Scientific Research Applications
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane is used in various scientific research applications, including:
Biology: As a probe to study the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity and stability.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the fluorine atoms can influence the electronic properties of the molecule, making it more reactive towards nucleophiles. The compound can also form stable complexes with metal ions, which can be used in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-1,1,2,2,3,3-hexafluoropropane: Similar in structure but with a shorter carbon chain.
1,4-Dibromo-2,3,5,6-tetrafluorobenzene: Contains a benzene ring instead of a pentane chain.
1,1-Dibromo-3,3,3-trifluoropropane: Similar in structure but with fewer fluorine atoms.
Uniqueness
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C6H3Br2F9 |
|---|---|
Molecular Weight |
405.88 g/mol |
IUPAC Name |
4,5-dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane |
InChI |
InChI=1S/C6H3Br2F9/c7-1-2(8)3(9,5(12,13)14)4(10,11)6(15,16)17/h2H,1H2 |
InChI Key |
VLFYBSVEZRHACY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)

![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)






